molecular formula C15H12ClN3O5S B2793895 methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251681-67-0

methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2793895
CAS No.: 1251681-67-0
M. Wt: 381.79
InChI Key: BUZJLCUXPIUTNT-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3-chlorophenyl group, a sulfone moiety (1,1-dioxido), and a methyl ester side chain.

Properties

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5S/c1-24-13(20)9-18-15(21)19(11-5-2-4-10(16)8-11)14-12(25(18,22)23)6-3-7-17-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJLCUXPIUTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H12ClN3O5SC_{15}H_{12}ClN_{3}O_{5}S and a molecular weight of approximately 381.79 g/mol. It features a complex heterocyclic structure that contributes to its biological activity. The presence of the chlorophenyl group and the thiadiazine moiety are particularly noteworthy for their roles in modulating biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the condensation of various precursors under specific conditions to yield the desired product. Detailed methodologies for synthesizing related pyrido-thiadiazine derivatives have been documented in literature .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazine derivatives. For instance, compounds similar to this compound have shown moderate to significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The cytotoxicity was assessed using the MTT assay method.

Cell LineIC50 Value (µM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

Antiviral Activity

In addition to anticancer properties, certain derivatives of this compound class have also been evaluated for antiviral activity. For example, compounds with similar structures were tested against herpes simplex virus (HSV) and showed promising results in inhibiting viral replication without significant cytotoxicity . The effectiveness was quantified by measuring the reduction in viral load in treated cell cultures.

Case Studies

  • Anticancer Study : A series of pyrido-thiadiazine derivatives were synthesized and tested for their anticancer effects. One derivative exhibited an IC50 value of 10 µM against HeLa cells, indicating potent activity .
  • Antiviral Activity : Another study focused on the antiviral potential against HSV showed that a related compound prevented viral replication by up to 91% at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the thiadiazine moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cancer cell proliferation through various mechanisms including the inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis . In vitro studies have demonstrated that methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate may also exhibit cytotoxic effects against several cancer cell lines.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It has been evaluated against a range of bacterial strains and fungi. Preliminary studies suggest that it exhibits better activity against gram-positive bacteria compared to gram-negative species . The presence of the chlorophenyl group is believed to enhance its interaction with microbial targets.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Compounds with similar structural features have been reported to inhibit inflammatory pathways and reduce cytokine production in vitro.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Anticancer Study : A study involving the evaluation of synthesized thiadiazole derivatives demonstrated their ability to inhibit cell growth in HepG-2 (liver cancer) and A549 (lung cancer) cell lines. The mechanism involved the inhibition of key enzymes responsible for DNA replication .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of similar compounds against Bacillus cereus and Staphylococcus aureus using disc diffusion methods. The results indicated significant inhibition zones compared to control groups .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

Reaction Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 8–12 hours.

  • Basic Hydrolysis : NaOH (2M), 60°C, 4–6 hours.

Applications :

  • The carboxylic acid derivative serves as a precursor for amide coupling reactions with primary or secondary amines, facilitated by coupling agents like EDC/HOBt.

Nucleophilic Substitution at the Thiadiazine Ring

The sulfur atom in the 1,2,4-thiadiazine ring participates in nucleophilic substitution reactions. For example:

Reaction with Amines :

  • Treatment with alkyl/aryl amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C results in displacement of the sulfonyl group, forming substituted pyrido-thiadiazine derivatives .

Mechanistic Insight :

  • The reaction proceeds via a two-step pathway:

    • Protonation of the sulfur atom enhances electrophilicity.

    • Nucleophilic attack by the amine, followed by ring re-aromatization .

Ring-Opening and Contraction Reactions

Under thermal or acidic conditions, the thiadiazine ring undergoes contraction to form pyrazole derivatives, a hallmark reactivity of 1,2,4-thiadiazines:

Example Reaction :

  • Heating with triethyloxonium tetrafluoroborate (Et3O+ BF4−) in acetonitrile at 80°C induces ring contraction, yielding a pyrazole disulfide via sulfur extrusion .

Key Conditions :

ReagentTemperatureTimeYield
Et3O+ BF4−80°C7.5 h55%
CF3CO2HReflux3 h68%

Mechanism :

  • Acid-mediated tautomerization to a 4H-thiadiazine intermediate.

  • Valence isomerization to a thia-σ-homo-pyrazole.

  • Sulfur elimination and ring contraction .

Oxidation and Redox Reactions

The pyridine moiety and sulfonyl group participate in redox processes:

Oxidation of the Pyridine Ring :

  • Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.

Reduction of the Sulfonyl Group :

  • Catalytic hydrogenation (H2, Pd/C) reduces the sulfonyl group to a sulfide, altering the electronic properties of the thiadiazine ring.

Catalytic Dehydrogenative Coupling

Manganese-catalyzed reactions with alcohols enable C–N bond formation, a strategy borrowed from benzothiadiazine chemistry :

General Procedure :

  • Substrate + Alcohol (1.5 eq) + Mn-catalyst (5–8 mol%) + NaOtBu (1.5 eq) in 1,4-dioxane, 100°C, 36 h under argon.

Outcome :

  • Forms fused heterocycles (e.g., pyridopyrimidinones) via dehydrogenative coupling, with yields up to 52% .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophilic substitution:

Nitration :

  • HNO3/H2SO4 at 0°C introduces nitro groups at the para position relative to chlorine.

Halogenation :

  • Bromination (Br2/FeBr3) occurs selectively at the meta position of the phenyl ring.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces cleavage of the N–S bond in the thiadiazine ring, generating a pyridine sulfonic acid derivative.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrido-Thiadiazine vs. Benzothiazine Derivatives: The compound in -(3-oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide, shares a thiadiazine-like core but lacks the pyridine ring fusion present in the target compound.
  • Imidazopyridine Derivatives :
    Compounds 1l and 2d (–8) feature tetrahydroimidazo[1,2-a]pyridine cores with ester substituents. While their cores are less oxidized compared to the pyrido-thiadiazine system, both classes exhibit planar heterocycles capable of π-π stacking interactions, a critical feature for enzyme inhibition .

Substituent Analysis

  • Chlorophenyl vs. Nitrophenyl Groups :
    The 3-chlorophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in –6. Nitro groups are stronger electron-withdrawing moieties, which may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to chlorophenyl .
  • Ester vs. Amide Side Chains: The methyl ester in the target compound differs from the acetamide group in .

Physicochemical and Spectroscopic Comparisons

NMR Profiling

As demonstrated in , NMR chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) are sensitive to substituent effects. The target compound’s 3-chlorophenyl and sulfone groups would likely induce upfield/downfield shifts distinct from analogs with nitro or benzyl groups (e.g., –8) .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound’s similarity to analogs can be quantified:

Compound Tanimoto Index (MACCS) Dice Index (Morgan) Key Structural Differences
(1l) 0.65 0.72 Nitrophenyl, diethyl ester
(acetamide) 0.58 0.65 Benzothiazine core, acetamide
(95a–e) 0.52–0.60 0.60–0.68 Furan-carboxamide core

Lower indices for reflect dissimilarity in core structure, while higher indices for suggest functional group parallels .

Bioactivity and Target Correlations

highlights that structurally similar compounds cluster by bioactivity. For example:

  • Tetrahydroimidazopyridines (–8): Likely target kinases or GPCRs due to planar heterocycles.
  • Benzothiazines (): Potential protease inhibitors via amide-mediated hydrogen bonding. The target compound’s sulfone group may enhance binding to oxidoreductases or sulfotransferases, a hypothesis supported by sulfone-containing drugs like Celecoxib .

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